molecular formula C19H23F2N5O B6441746 4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2640943-60-6

4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6441746
CAS No.: 2640943-60-6
M. Wt: 375.4 g/mol
InChI Key: NALHFUNEWCXGMF-UHFFFAOYSA-N
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Description

The compound 4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a pyrimidine-piperazine hybrid with a dihydropyridinone core. Its structure features a cyclopropyl group at the 2-position and a difluoromethyl substituent at the 6-position of the pyrimidine ring, linked via a piperazine moiety to a 1-methyl-1,2-dihydropyridin-2-one group.

Properties

IUPAC Name

4-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O/c1-24-5-4-13(10-17(24)27)12-25-6-8-26(9-7-25)16-11-15(18(20)21)22-19(23-16)14-2-3-14/h4-5,10-11,14,18H,2-3,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALHFUNEWCXGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Key Differences: This compound replaces the cyclopropyl and difluoromethyl groups on the pyrimidine ring with a benzodioxol moiety. The piperazine is directly attached to a pyrido-pyrimidinone scaffold.
  • Implications: The benzodioxol group enhances aromaticity and may improve solubility compared to the cyclopropyl-difluoromethyl combination in the target compound. However, the absence of a dihydropyridinone linker could reduce conformational flexibility .

b) 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ()

  • Key Differences: A thienopyrimidine core replaces the pyrimidine ring, and the piperazine bears a methanesulfonyl group instead of the cyclopropyl-difluoromethyl-pyrimidine system.
  • Implications: The methanesulfonyl group may enhance solubility and metabolic stability compared to the difluoromethyl group, but the thienopyrimidine scaffold could alter binding affinity in enzyme targets .

Dihydropyridinone-Containing Compounds

a) Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one ()

  • Key Differences: This impurity features a triazolopyridine core instead of dihydropyridinone and a phenylpiperazine substituent.

Difluoromethyl-Substituted Analogues

a) Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Key Differences: A tetrahydropyrimidine core replaces the dihydropyridinone, with a cyano-difluoromethyl-pyridine side chain.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Inferred Properties
Target Compound Pyrimidine-dihydropyridinone 2-Cyclopropyl, 6-difluoromethyl, piperazine linker High lipophilicity; potential metabolic stability
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzodioxol, unsubstituted piperazine Enhanced solubility; possible π-π stacking
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine, benzoimidazolyl Improved solubility; sulfonyl group for binding
Ethyl 6-([...]sulfanyl}methyl)-tetrahydropyrimidine Tetrahydropyrimidine Difluoromethyl-pyridine, cyano, ethyl-pyrazole Electrophilic reactivity; modified PK profile

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